REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:17][S:18][S:19][CH3:20].[CH3:6][O:7][c:8]1[cH:9][cH:10][cH:11][c:12]2[c:13]1[n:14][cH:15][o:16]2.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:6][O:7][c:8]1[cH:9][cH:10][cH:11][c:12]2[c:13]1[n:14][c:15]([S:18][CH3:17])[o:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2ocnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cccc2oc(SC)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |